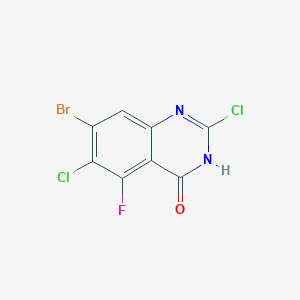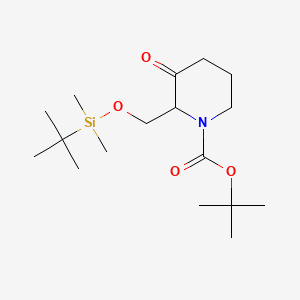
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is a quinazolinone derivative with a molecular formula of C8H2BrCl2FN2O and a molecular weight of 311.92 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the quinazolinone core, making it a halogenated quinazolinone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Halogenation: The halogen atoms (bromine, chlorine, and fluorine) are introduced through halogenation reactions. These reactions are often carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and elemental fluorine (F2) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinones or other derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research has shown that it can inhibit the growth of various microorganisms and cancer cell lines.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in the treatment of infectious diseases and cancer. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its halogenated structure makes it valuable for creating compounds with specific properties.
Mécanisme D'action
The mechanism by which 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the quinazolinone core can form hydrogen bonds and other interactions with biological macromolecules, leading to the inhibition of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
7-Bromo-2,6-dichloro-8-fluoroquinazolin-4(3H)-one
7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Uniqueness: 7-Bromo-2,6-dichloro-5-fluoroquinazolin-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms in a single molecule provides a distinct profile compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C8H2BrCl2FN2O |
|---|---|
Poids moléculaire |
311.92 g/mol |
Nom IUPAC |
7-bromo-2,6-dichloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrCl2FN2O/c9-2-1-3-4(6(12)5(2)10)7(15)14-8(11)13-3/h1H,(H,13,14,15) |
Clé InChI |
CHBNNNOKAZBYAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Cl)F)C(=O)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)

![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)



